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Compound of Interest

Compound Name: Cyclopropylmethanol-d4
CAS No.: 91314-18-0
Cat. No.: B586768

Get Quote

Executive Summary

Cyclopropylmethanol-d4 (CPM-d4) is the stable isotope-labeled analog of
Cyclopropylmethanol (CPM), a primary alcohol containing a cyclopropane ring. In
pharmaceutical development, CPM is frequently flagged as a potential genotoxic impurity (PGI)
due to the alkylating potential of the strained cyclopropane ring, necessitating control strategies
aligned with ICH M7 guidelines.

This guide provides the definitive physicochemical data, mass spectrometry (MS) mechanics,
and experimental workflows required to use CPM-d4 as an Internal Standard (IS) for the trace
guantification of CPM.

Physicochemical Characterization

The selection of the correct isomer is critical for assay stability. The industry standard for "d4" is
deuteration on the cyclopropyl ring (positions 2 and 3), rendering the labels non-exchangeable
in protic solvents.
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Table 1: Molecular Specifications

Parameter Data Notes
Cyclopropyl-2,2,3,3-d4-

Compound Name Preferred IUPAC name
methanol

CAS Number 91314-18-0 Primary commercial identifier

Chemical Formula

Cyclopropyl ring (
D-labels on ring carbons; OH
Molecular Structure _
) - proton is unlabeled

Used for gravimetric

Average Molecular Weight 76.13 g/mol ]

preparation

) ) Critical for High-Res MS

Monoisotopic Mass 76.0826 Da

(HRMS)

Relative to unlabeled CPM (
Mass Shift +4.0251 Da

Da)
Physical State Colorless Liquid Volatile; handle in cold block

- . Isotope effect on BP is

Boiling Point ~123°C (Unlabeled)

negligible for handling

Mass Spectrometry Mechanics
Fragmentation Logic (Electron lonization - GC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), CPM undergoes characteristic
fragmentation driven by the release of ring strain. The primary diagnostic transition involves the
cleavage of the hydroxymethyl group.

e Unlabeled CPM (
72):

o Primary Fragment (
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41): Loss of the hydroxymethyl radical (
, mass 31) yields the cyclopropyl cation (
).
e Labeled CPM-d4 (
76):
o Primary Fragment (

45): Loss of the unlabeled hydroxymethyl radical (
, mass 31) yields the deuterated cyclopropyl cation (
).

o Note: The mass shift of +4 is preserved in the daughter ion, confirming the stability of the
ring deuteration during ionization.

The Deuterium Isotope Effect in Chromatography

Expert Insight: While CPM-d4 is chemically identical to CPM, they are chromatographically
distinct.

* Reverse Phase LC (RPLC): Deuterated isotopologs typically possess a slightly smaller molar
volume and lower lipophilicity than their protium counterparts. CPM-d4 may elute earlier than
CPM.

e Gas Chromatography (GC): Inverse isotope effects can occur, but co-elution is more
common.

e Impact: In RPLC-MS/MS, ensure your integration windows account for a potential retention
time shift (

to

min) to avoid "missing" the internal standard peak.
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Visualization: Fragmentation Pathway

The following diagram illustrates the ionization and fragmentation logic used for Selected lon
Monitoring (SIM) setup.
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Caption: Comparative fragmentation pathways for CPM and CPM-d4 in EI-MS. The +4 Da
mass shift is conserved in the primary carbocation fragment.

Experimental Protocol: Trace Quantification via
Headspace GC-MS

Context: Due to the low molecular weight and high volatility of CPM, Headspace (HS) GC-MS
is the gold standard, offering superior sensitivity over direct injection by eliminating non-volatile
matrix interferences.

Reagents & Standards
e Analyte: Cyclopropylmethanol (Sigma-Aldrich or equivalent).

« Internal Standard: Cyclopropyl-2,2,3,3-d4-methanol (CAS 91314-18-0).[1][2]

e Diluent: Dimethyl Sulfoxide (DMSO) or Water (depending on drug solubility). DMSO is
preferred for high boiling point and excellent solubility of organic APIs.
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Workflow Steps
Step 1: Standard Preparation

e Stock IS Solution: Dissolve CPM-d4 in DMSO to a concentration of 1 mg/mL.
e Working IS Solution: Dilute Stock IS to ~10 pg/mL.

o Calibration Curve: Prepare CPM standards (0.5 ppm to 100 ppm w.r.t API) spiked with
constant Working IS.

Step 2: Sample Preparation
» Weigh 100 mg of Drug Substance (API) into a 20 mL headspace vial.

e Add 1.0 mL of Working IS Solution.
e Seal immediately with a PTFE/Silicone septum crimp cap.

o Self-Validation: Prepare a "Blank" (Diluent + IS only) to check for native CPM contamination
in the IS or solvent.

Step 3: GC-MS Parameters
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Parameter Setting Rationale
) Prevents column overload,;
Inlet Split (5:1) )
improves peak shape.
Col DB-624 or VF-624ms (30m x Designed for volatile solvents;
olumn

0.25mm x 1.4pum) thick film retains light alcohols.

Carrier Gas Helium @ 1.0 mL/min Constant flow mode.

Oven Program

40°C (hold 3 min)
10°C/min

220°C

Low initial temp is critical to

focus the volatile CPM.

Drives CPM into gas phase

Headspace Incubation: 80°C for 20 min without degrading thermally

labile APIs.

o Maximizes sensitivity for trace

MS Mode SIM (Selected lon Monitoring) )

analysis.

CPM: 72 (Target), 41 (Qual),
(Target) (Qual) Use m/z 41/45 ratio for

SIM lons 57 (Qual)CPM-d4: 76 (Target),

45 (Qual)

confirmation.

Regulatory & Safety Context (ICH M7)

Cyclopropylmethanol is structurally alert under ICH M7 (Assessment and Control of DNA

Reactive Impurities).

e Mechanism: The strained cyclopropane ring can act as an alkylating agent, potentially

reacting with DNA nucleophiles.

o Control Limit: If Ames positive, it must be controlled to the Threshold of Toxicological

Concern (TTC).

o Lifetime Exposure: ~1.5 p g/day .[3]

o Less than Lifetime: Higher limits apply (e.g., 20 p g/day for <1 month).
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e Assay Sensitivity: The method described above (HS-GC-MS) typically achieves a Limit of
Quantitation (LOQ) of <1 ppm relative to the API, satisfying the stringent TTC requirements.

Troubleshooting & Best Practices
Isotopic Purity & "Blank" Interference

Commercial CPM-d4 is typically >98 atom% D. However, trace amounts of dO (unlabeled) or d3
isotopologs may exist.

» Diagnosis: Inject a high concentration of only CPM-d4. Monitor m/z 72 and 41.

e Impact: If a signal appears at m/z 72, this is "contribution to blank." You must subtract this
background or ensure your IS concentration is low enough that the dO impurity is below the
detection limit of the analyte.

Carryover

CPM is polar and can stick to active sites in the HS transfer line.

e Solution: Use deactivated liners and maintain the transfer line temp >10°C above the oven
max. Run a blank solvent injection after high-concentration standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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